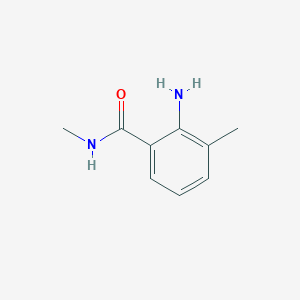

2-Amino-N,3-dimethylbenzamide

Cat. No. B1283827

Key on ui cas rn:

870997-57-2

M. Wt: 164.2 g/mol

InChI Key: FBOWFVWOCBTBPH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08049029B2

Procedure details

A 1000-mL flask equipped with a mechanical stirrer, thermocouple, condenser and Teflon® fluoropolymer tubing ( 1/16″ (0.16 cm) I.D.×⅛″ (0.32 cm) O.D.) (positioned such that the end of the tubing was submerged below the surface of the reaction mixture) was charged with acetic acid (226 mL). A solution of aqueous sodium hydroxide (50%, 25 g) in water (85 g) was added over 15 minutes, and then 2-amino-N,3-dimethylbenzamide (50 g, 0.305 mol) (see PCT Publication WO 2006/062978 for a method of preparation) was added and the mixture was heated to 55° C. A two-necked 200-mL flask fitted on one neck with Teflon® tubing was charged with liquid bromine (50.1 g), and then the other neck was connected to the Teflon® tubing in the 1000-mL flask. Nitrogen gas was flowed through the Teflon® tubing below the surface of the liquid bromine at a rate of about 0.012 m3 (0.4 cu ft) per h for 2.5 h, during which time all of the liquid bromine evaporated and the bromine vapor entrained in the nitrogen gas flowed out of the two-necked 200-mL flask and entered the reaction mixture through the Teflon® tubing in the 1000-mL flask. The reaction temperature was held at about 55° C. during the bromine vapor addition and for 30 minutes thereafter, and then cooled to 45° C. and stirred overnight. A solution of aqueous sodium hydroxide (50%, 52 g) in water (88 mL) was added to the reaction mixture at a rate of 0.8 mL/minute. After about 10% of the total volume of the sodium hydroxide solution had been added, the addition was stopped and the reaction mixture was stirred at 45° C. for 1 h. After 1 h the remaining sodium hydroxide solution was added at rate of 0.8 mL/minute. After the addition was complete, the reaction mixture was stirred for 30 minutes at 45° C., and then cooled to 10° C. and stirred for 1 h. The mixture was filtered and the solid collected was washed with methanol (130 mL) and water (260 mL), and then dried to a constant weight in a vacuum-oven at 45° C. to give the title compound as a solid (67 g, 99.4 area % purity by HPLC, 89.7% yield) melting at 133-135° C.

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

fluoropolymer

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Yield

89.7%

Identifiers

|

REACTION_CXSMILES

|

C(O)(=O)C.[OH-].[Na+].[NH2:7][C:8]1[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:9]=1[C:10]([NH:12][CH3:13])=[O:11].[Br:19]Br>O>[NH2:7][C:8]1[C:17]([CH3:18])=[CH:16][C:15]([Br:19])=[CH:14][C:9]=1[C:10]([NH:12][CH3:13])=[O:11] |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Three

[Compound]

|

Name

|

fluoropolymer

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

226 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

85 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C(=O)NC)C=CC=C1C

|

Step Seven

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

50.1 g

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Nine

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

55 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 1000-mL flask equipped with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for a method of preparation)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

all of the liquid bromine evaporated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction temperature was held at about 55° C. during the bromine vapor addition and for 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 45° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A solution of aqueous sodium hydroxide (50%, 52 g) in water (88 mL) was added to the reaction mixture at a rate of 0.8 mL/minute

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After about 10% of the total volume of the sodium hydroxide solution had been added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred at 45° C. for 1 h

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After 1 h the remaining sodium hydroxide solution was added at rate of 0.8 mL/minute

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred for 30 minutes at 45° C.

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 10° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid collected

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with methanol (130 mL) and water (260 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried to a constant weight in a vacuum-oven at 45° C.

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C(=O)NC)C=C(C=C1C)Br

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 67 g | |

| YIELD: PERCENTYIELD | 89.7% | |

| YIELD: CALCULATEDPERCENTYIELD | 90.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |